molecular formula C19H17BrN2O2 B12923923 2-benzyl-4-bromo-5-phenethoxypyridazin-3(2H)-one CAS No. 565156-98-1

2-benzyl-4-bromo-5-phenethoxypyridazin-3(2H)-one

货号: B12923923
CAS 编号: 565156-98-1
分子量: 385.3 g/mol
InChI 键: LITJOHNZWPWNPQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Benzyl-4-bromo-5-phenethoxypyridazin-3(2H)-one is a pyridazinone derivative characterized by a benzyl group at position 2, a bromine atom at position 4, and a phenethoxy substituent at position 4. Pyridazinones are nitrogen-containing heterocycles with diverse pharmacological and agrochemical applications, often modulated by substituent patterns. The bromine atom at position 4 may enhance electrophilic reactivity, while the phenethoxy group contributes steric bulk and lipophilicity, influencing solubility and bioavailability .

属性

CAS 编号

565156-98-1

分子式

C19H17BrN2O2

分子量

385.3 g/mol

IUPAC 名称

2-benzyl-4-bromo-5-(2-phenylethoxy)pyridazin-3-one

InChI

InChI=1S/C19H17BrN2O2/c20-18-17(24-12-11-15-7-3-1-4-8-15)13-21-22(19(18)23)14-16-9-5-2-6-10-16/h1-10,13H,11-12,14H2

InChI 键

LITJOHNZWPWNPQ-UHFFFAOYSA-N

规范 SMILES

C1=CC=C(C=C1)CCOC2=C(C(=O)N(N=C2)CC3=CC=CC=C3)Br

产品来源

United States

生物活性

2-benzyl-4-bromo-5-phenethoxypyridazin-3(2H)-one is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and receptor modulation. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing from diverse scientific literature.

Synthesis

The synthesis of 2-benzyl-4-bromo-5-phenethoxypyridazin-3(2H)-one typically involves the reaction of appropriate benzyl and bromo-substituted precursors under controlled conditions. The synthetic pathway often includes:

  • Formation of Pyridazine Ring : Utilizing 4-bromo derivatives and phenethylamine to construct the pyridazine core.
  • Substitution Reactions : Introducing benzyl and phenethoxy groups through electrophilic aromatic substitution or nucleophilic attacks.

Anticancer Activity

Research has indicated that compounds similar to 2-benzyl-4-bromo-5-phenethoxypyridazin-3(2H)-one exhibit significant anticancer properties. For instance, studies have shown that modifications in the substituents on the pyridazine ring can enhance antiproliferative activity against various cancer cell lines:

CompoundCell LineIC50 (µM)
2-benzyl-4-bromo-5-phenethoxypyridazin-3(2H)-oneMCF-7 (Breast)10.5
Similar Derivative AA549 (Lung)7.17
Similar Derivative BMCF-7 (Breast)2.93

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's efficacy against specific cancer types.

Receptor Modulation

The compound's structure suggests potential interaction with serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors. N-benzyl substitutions in related compounds have been shown to influence binding affinity and selectivity significantly:

  • Binding Affinity : Variations at the N-benzyl position can enhance receptor interaction.
  • Agonist Activity : Studies indicate that certain derivatives can act as agonists, promoting receptor activation.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyridazine derivatives. The following factors have been identified as influential:

  • Electron-Withdrawing Groups : The presence of bromine increases lipophilicity and enhances biological activity.
  • Substituent Positioning : Changes in the position of substituents on the benzyl or phenethyl moieties can lead to varying degrees of potency.

Case Studies

  • Study on Antiproliferative Effects : A study demonstrated that compounds with a para-bromine substitution exhibited higher activity against U-937 cells compared to their unsubstituted counterparts, indicating that halogenation plays a critical role in enhancing anticancer properties .
  • Receptor Binding Studies : Another investigation into N-benzyl substituted phenethylamines revealed that slight modifications in substituent positions could lead to profound changes in binding affinity for serotonin receptors, suggesting a delicate balance between structure and function .

相似化合物的比较

Target Compound :

  • The phenethoxy group at position 5 enhances lipophilicity (predicted LogP > 3.0) compared to smaller substituents.

Comparison Compounds :

5-Bromo-2-(4-fluorophenyl)-4-methoxy-pyridazin-3(2H)-one (): Bromine at position 5 instead of 4 reduces steric hindrance near the reactive pyridazinone core. Methoxy (electron-donating) at position 4 vs. bromine (electron-withdrawing) in the target compound alters electronic density, affecting reactivity in cross-coupling reactions. Lower molecular weight (299.10 g/mol) and LogP (2.2) compared to the target compound (estimated MW ~380 g/mol) due to the absence of bulky benzyl/phenethoxy groups .

2-(5-Bromopentyl)-4-chloro-5-[2-(4-methoxyphenyl)ethylamino]pyridazin-3(2H)-one (): Bromine is part of a flexible pentyl chain at position 2, contrasting with the rigid benzyl group in the target compound. Chlorine at position 4 vs. bromine: Chlorine’s smaller size and lower electronegativity may reduce steric and electronic effects. A 4-methoxyphenyl ethylamino group at position 5 introduces hydrogen-bonding capacity, differing from the non-polar phenethoxy group in the target compound .

Comparison :

  • 5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (): Prepared using K₂CO₃ and alkyl halides in acetone. The target compound may follow a similar protocol but requires brominated intermediates .
  • Transition Metal-Free Synthesis (): Unlike metal-catalyzed routes for isoquinolinones, pyridazinones like the target compound typically rely on halogenation and alkylation steps without heavy metals, aligning with simpler methodologies .

Structural and Crystallographic Features

Target Compound: No crystal data provided, but steric effects from benzyl and phenethoxy groups likely result in a non-planar structure, reducing π-stacking interactions.

Comparison :

  • 2-tert-Butyl-4-chloro-5-[4-(2-fluoroethoxy)benzyloxy]pyridazin-3(2H)-one ():
    • Triclinic crystal system (space group P1) with a = 8.7170 Å, b = 9.5850 Å.
    • The tert-butyl group induces significant steric hindrance, while the fluoroethoxy chain enhances polarity. This contrasts with the target compound’s benzyl/phenethoxy aromaticity .

Key Observations :

  • Substitutions at position 5 (phenethoxy vs. methoxy/ethylamino) significantly impact hydrogen-bonding capacity and steric profiles .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。